molecular formula C18H17NO3 B2879003 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline CAS No. 860612-45-9

5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Cat. No. B2879003
CAS RN: 860612-45-9
M. Wt: 295.338
InChI Key: MOCVCMVEJBCIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline” is a chemical compound with the molecular formula C18H17NO3 . It is a quinoline derivative, which is a class of compounds that have been found to have interesting pharmaceutical and biological activities .


Molecular Structure Analysis

The molecular structure of “5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. It also contains methoxy groups at the 5th and 8th positions and a methoxyphenyl group at the 2nd position .

Scientific Research Applications

Cancer Treatment Research

Quinoline derivatives have been studied for their potential in cancer therapy. The Hedyotis diffusa–Scutellaria Barbata pair, which contains quinoline compounds, has shown therapeutic effects on various cancers. Research indicates that these compounds can affect hepatocellular carcinoma (HCC) cells by acting on cancer-related signaling pathways, including the P53 signaling pathway . This suggests that 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline could be a part of new anticancer drug formulations.

Photovoltaic Applications

Quinoline derivatives are gaining popularity in third-generation photovoltaics. They have been used in the architecture and design of photovoltaic cells due to their favorable absorption spectra and energy levels. These compounds contribute to the development of polymer solar cells and dye-sensitized solar cells, highlighting their importance in renewable energy technologies .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, quinoline derivatives are good materials for the emission layer of OLEDs. Their properties make them suitable for use in transistors and other electronic devices. This application is crucial for the advancement of display technology and the production of more efficient lighting solutions .

Antioxidant Properties

Quinoline compounds like syringaldehyde, which share a similar structure with 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, are known for their antioxidant properties. These compounds can be used to monitor pollution sources and detect the extent of combustion. Their antioxidant nature also suggests potential in reducing oxidative stress in biological systems .

Anticancer Activity

The structural similarity of quinoline derivatives to compounds with known anticancer activity implies that 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline may also possess anticancer properties. This application is significant for the development of new therapeutic agents and for enhancing the efficacy of existing cancer treatments .

Anti-inflammatory and Antifungal Uses

Quinoline derivatives have been reported to exhibit anti-inflammatory and antifungal activities. This makes them valuable in the development of new pharmaceuticals for treating inflammatory conditions and fungal infections .

Biomedical Applications

The potential of quinoline derivatives in biomedical applications is being explored. Their chemical properties may allow them to be used in drug delivery systems, diagnostic tools, or as part of therapeutic regimens for various diseases .

Synthesis of Biologically Active Compounds

Recent advances in synthetic chemistry have highlighted the versatility of quinoline derivatives in creating biologically and pharmaceutically active compounds. These derivatives can be modified to enhance their activity or to create new compounds with desired biological properties .

properties

IUPAC Name

5,8-dimethoxy-2-(4-methoxyphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-20-13-6-4-12(5-7-13)15-9-8-14-16(21-2)10-11-17(22-3)18(14)19-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCVCMVEJBCIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

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